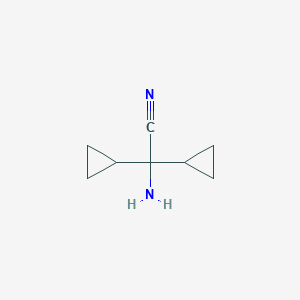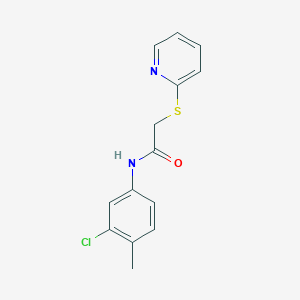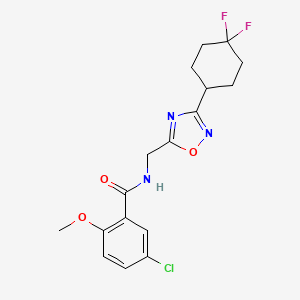![molecular formula C21H23NO3 B2776869 tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate CAS No. 1315365-40-2](/img/structure/B2776869.png)
tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate” is a chemical compound with the molecular formula C21H23NO3 . It is a derivative of tert-butyl carbamate, which is an N-alkyl-N-benzyloxy carbamate .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a molecular weight of 337.41 . It contains a carbamate group (NHCOO) attached to a tert-butyl group (C(CH3)3), and a benzyloxy group (C6H5CH2O) attached to a phenyl group (C6H5) .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, tert-butyl carbamates are known to undergo a variety of reactions. For instance, they can participate in C-N cross-coupling reactions .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
Tert-butyl phenyl(phenylsulfonyl)methylcarbamate is used in asymmetric Mannich reactions, which are crucial for the synthesis of chiral amino carbonyl compounds. This approach is significant for the preparation of compounds with specific stereochemistry, essential in pharmaceutical and chemical industries (Yang, Pan, & List, 2009).
Structural Characterization and Hydrogen Bonding
Carbamate derivatives, including tert-butyl variants, have been synthesized and characterized using X-ray diffraction. These studies provide insights into molecular conformations and interactions, highlighting the interplay of hydrogen bonds in molecular assemblies (Das et al., 2016).
Halogen Bonding in Crystal Structures
Tert-butyl carbamate derivatives are part of isostructural families that form bifurcated hydrogen and halogen bonds involving carbonyl groups. This is significant in crystallography and materials science for understanding molecular linkages and crystal packing (Baillargeon et al., 2017).
Cycloaddition Reactions
In organic synthesis, tert-butyl carbamate compounds participate in Cu(I)-catalyzed [3+2] cycloadditions. These reactions are fundamental for creating complex molecular structures in synthetic chemistry (Pušavec et al., 2014).
Lithiation and Functionalization
Tert-butyl N-(chloromethyl) carbamates undergo lithiation, leading to the synthesis of functionally diverse carbamates. This method is instrumental in organic synthesis for introducing various functional groups (Ortiz, Guijarro, & Yus, 1999).
Role as Building Blocks
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates serve as N-(Boc) nitrone equivalents in organic synthesis. They are versatile building blocks for synthesizing hydroxylamines and other compounds (Guinchard, Vallée, & Denis, 2005).
Wirkmechanismus
Mode of Action
The mode of action of this compound involves its interaction with its targets. It is known to participate in C-N cross coupling reactions . This could potentially lead to changes in the structure and function of the target molecules, thereby influencing their activity.
Biochemical Pathways
It is known to participate in intramolecular cyclization with various carbon nucleophiles to afford functionalized 5- and 6-membered protected cyclic hydroxamic acids . This suggests that it may play a role in the synthesis or modification of these acids, which are involved in various biochemical processes.
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and mode of action. Given its potential role in the synthesis or modification of cyclic hydroxamic acids , it may influence the functions of these acids at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(4-phenylmethoxyphenyl)prop-2-ynyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-21(2,3)25-20(23)22-15-7-10-17-11-13-19(14-12-17)24-16-18-8-5-4-6-9-18/h4-6,8-9,11-14H,15-16H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAFZILPUKCUOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#CC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-2-one](/img/structure/B2776787.png)
![6-Benzylsulfanyl-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2776790.png)

![2,4,6-trimethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2776794.png)


![N,N-diisopropyl-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2776799.png)
![3-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2776800.png)


![Methyl 2-(4-{[(3-bromophenyl)sulfonyl]amino}phenoxy)benzenecarboxylate](/img/structure/B2776806.png)


